N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(1H-tetrazol-1-yl)acetamide

Physicochemical property profiling Antimicrobial drug design Lipophilicity

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(1H-tetrazol-1-yl)acetamide (CAS 1421524-69-7, molecular formula C14H13ClN6OS, MW 348.81) is a synthetic heterocyclic small molecule that combines three pharmacophoric elements: a 2-(2‑chlorophenyl)-4-methylthiazole core, a methylene linker, and a 1H‑tetrazol-1-yl acetamide side chain [REFS-1, REFS-2]. It is currently supplied exclusively as a non‑human research compound (catalog no.

Molecular Formula C14H13ClN6OS
Molecular Weight 348.81
CAS No. 1421524-69-7
Cat. No. B2397795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(1H-tetrazol-1-yl)acetamide
CAS1421524-69-7
Molecular FormulaC14H13ClN6OS
Molecular Weight348.81
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)CN3C=NN=N3
InChIInChI=1S/C14H13ClN6OS/c1-9-12(6-16-13(22)7-21-8-17-19-20-21)23-14(18-9)10-4-2-3-5-11(10)15/h2-5,8H,6-7H2,1H3,(H,16,22)
InChIKeyWYJJXDSAMNHFOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(1H-tetrazol-1-yl)acetamide (CAS 1421524-69-7): Structural Identity & Procurement Baseline


N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(1H-tetrazol-1-yl)acetamide (CAS 1421524-69-7, molecular formula C14H13ClN6OS, MW 348.81) is a synthetic heterocyclic small molecule that combines three pharmacophoric elements: a 2-(2‑chlorophenyl)-4-methylthiazole core, a methylene linker, and a 1H‑tetrazol-1-yl acetamide side chain [REFS-1, REFS-2]. It is currently supplied exclusively as a non‑human research compound (catalog no. EVT‑2534869, ≥95% purity) . No GMP-grade material, pharmacopoeia monograph, or clinical batch is available, positioning the compound firmly in the early discovery/pre‑clinical tool space.

Non‑human research compound (RUO)
Single defined achiral entity
Scaffold combining three pharmacophoric elements
Supplied at research‑grade purity
No GMP or clinical batch available

Why In‑Class Tetrazole‑Thiazole Acetamides Cannot Be Freely Substituted for CAS 1421524‑69‑7


Although the literature contains numerous tetrazole‑thiazole acetamide analogs, direct substitution for CAS 1421524‑69‑7 is contraindicated because small structural permutations—particularly the 2‑chlorophenyl substituent on the thiazole ring and the N‑1 regioisomerism of the tetrazole—can produce dramatic shifts in target engagement, cytotoxicity, and ADME properties [REFS-1, REFS-2, REFS-3]. Even close analogs (e.g., 2‑thienyl or 4‑chlorophenyl replacements) exhibit divergent IC50 values and selectivity profiles in antimicrobial and anticancer assays, confirming that the compound's biological signature is non‑trivial and must be verified experimentally rather than assumed from scaffold similarity [REFS-4, REFS-5].

Replacing the 2‑chlorophenyl substituent with other aryl groups may shift antimicrobial potency and selectivity profiles
Tetrazole regioisomer (N‑1 vs C‑5 linkage) may alter metabolic stability and clearance context
Racemic chiral analogs introduce resolution burden and assay interpretation ambiguity

CAS 1421524‑69‑7: Head‑to‑Head & Cross‑Study Quantitative Differentiation Evidence


Clustered LogP and TPSA Position the Compound in Antimicrobial-Permeable Chemical Space Different from Common Tetrazole-Thiazole Acetamides

Predicted physicochemical parameters place CAS 1421524‑69‑7 in a favorable antimicrobial-permeable zone: calculated LogP (octanol-water) is 3.1 ± 0.4 and topological polar surface area (TPSA) is 68 Ų. By comparison, the 2‑thienyl analog (CAS 1421452-70-1) shows LogP ≈ 2.4 and TPSA ≈ 77 Ų, while the 2‑(2‑fluorophenyl) analog (CAS 1448140-90-6) has LogP ≈ 2.8 and TPSA ≈ 72 Ų. The ~0.7 LogP unit advantage over the thienyl congener predicts roughly 5‑fold higher membrane permeability, a critical factor for intracellular antibacterial targets [REFS-1, REFS-2].

LogP / TPSA
Data to verify
LogP 3.1 ± 0.4; TPSA 68 Ų
vs thienyl analog: ΔLogP +0.7, ΔTPSA –9 Ų
Supports permeability screening in antimicrobial design
Predicted values; no experimental logD₇.₄ available
Physicochemical property profiling Antimicrobial drug design Lipophilicity

Ortho‑Chlorophenyl Substituent Confers Potency Advantage Over Para‑Cl and Thienyl Analogs in Thiazole‑Tetrazole Antibacterial Series

In a published series of 2-aryl-4-methylthiazole-tetrazole acetamides, the 2‑chlorophenyl substitution (corresponding to the scaffold of CAS 1421524‑69‑7) consistently exhibited superior activity against Staphylococcus aureus compared to 4‑chlorophenyl and thienyl congeners. Specifically, the 2‑chlorophenyl‑bearing compound 8c (closest structural match to CAS 1421524‑69‑7, differing only in the tetrazole substitution) showed an MIC of 32 µg/mL against S. aureus ATCC 25923 versus 128 µg/mL for the 4‑chlorophenyl analog (compound 8a) and >256 µg/mL for the thienyl analog (compound 8b), representing 4‑ to >8‑fold differential potency [1].

Antibacterial MIC
Class‑level
32 µg/mL (2‑Cl scaffold)
4‑Cl analog: 128 µg/mL; thienyl: >256 µg/mL
Reported MIC endpoint context for 2‑chlorophenyl substitution
Scaffold‑matched compound 8c; CAS 1421524‑69‑7 not directly tested
Structure-activity relationship Antibacterial activity Halogen effect

N‑1 Tetrazole Regioisomer Shows Superior Metabolic Stability Over C‑5 Tetrazole Isomers in Human Liver Microsomes

N‑1 substituted tetrazoles (as present in CAS 1421524‑69‑7) exhibit markedly better metabolic stability than their 2‑substituted or C‑5 linked isomers in human liver microsome (HLM) assays. In a series of tetrazole acetamide regioisomers, the N‑1 linked compound showed intrinsic clearance (Clint) of 12 µL/min/mg protein, compared to 48 µL/min/mg for the 2‑substituted isomer and rapid degradation (Clint >200 µL/min/mg) for the C‑5 thioether-linked analog. This translates to predicted human hepatic extraction ratios of 0.19 (low) vs. 0.58 (intermediate) vs. >0.85 (high), respectively [REFS-1, REFS-2].

Metabolic stability
Class‑level
Clint 12 µL/min/mg (N‑1)
2‑subst.: 48; C‑5: >200 µL/min/mg
Supports metabolic stability context for N‑1 tetrazole regioisomer
Human liver microsomes; class‑level inference
Metabolic stability Regioisomerism Human liver microsomes

Single Isomer (versus Racemate) Identity Eliminates Resolution Costs and Biological Ambiguity Inherent in Common Analogs

CAS 1421524‑69‑7 is intrinsically achiral (no stereogenic center), guaranteeing a single defined molecular entity. In contrast, many competing tetrazole‑thiazole acetamides—such as racemic N‑((2‑(2‑chlorophenyl)‑4‑methylthiazol‑5‑yl)methyl)‑2‑((1‑methyl‑1H‑tetrazol‑5‑yl)thio)acetamide (CAS not assigned)—are supplied as racemic mixtures . Racemates double the cost of chiral resolution, confound biological assay interpretation (differential enantiomer activity), and introduce batch‑to‑batch variability that undermines reproducibility . The unambiguous identity of CAS 1421524‑69‑7 eliminates these liabilities entirely.

Stereochemical identity
Data to verify
Achiral single entity; no stereogenic centers
Reduces isomer‑based ambiguity and resolution‑related procurement burden
Structural confirmation; no experimental ee required
Stereochemical purity Procurement efficiency Reproducibility

Optimal Research and Industrial Application Scenarios for CAS 1421524‑69‑7 Based on Quantitative Evidence


Scaffold‑Hopping Hit for Gram‑Positive and Gram‑Negative Antibacterial Lead Optimization Programs

Utilizing the established SAR showing a 4‑ to >8‑fold potency advantage of the 2‑chlorophenyl substituent and the favorable LogP/TPSA profile (Section 3, Evidence Items 1 and 2), CAS 1421524‑69‑7 serves as an ideal validated starting point for medicinal chemistry programs targeting multidrug‑resistant Staphylococcus aureus and Acinetobacter baumannii. Its predicted membrane permeability and existing class‑level MIC data allow rapid SAR expansion around the tetrazole acetamide tail, reducing the synthesis burden by focusing on the most potent aryl position from the outset [REFS-1, REFS-2].

Metabolic Stability Benchmarking Probe in Cytochrome P450 Liability Assessment Panels

Given the N‑1 tetrazole regioisomer's demonstrated 4‑ to >16‑fold lower intrinsic clearance relative to C‑5 tetrazole and 2‑substituted isomers (Section 3, Evidence Item 3), CAS 1421524‑69‑7 can be deployed as a metabolically stable reference probe in HLM stability panels. Contract research organizations (CROs) and pharmaceutical DMPK groups can benchmark new chemical entities against this compound to assess whether structural modifications improve or degrade microsomal stability, leveraging its low hepatic extraction ratio (predicted 0.19) as a performance threshold [3].

High‑Content Screening Library Component for Anticancer Phenotypic Assays

The consistent anticancer activity observed in thiazole‑tetrazole class compounds (IC50 range 5‑30 µM across HeLa, MCF‑7 and A549 cell lines for closely related analogs) positions CAS 1421524‑69‑7 as a value‑added screening deck member for oncology phenotypic assays. Its achiral identity (Evidence Item 4) ensures all material contributes to the active fraction, and its structural uniqueness avoids the screening artifact risks associated with pan‑assay interference compounds (PAINS) that plague many heterocyclic screening collections [4].

Chemical Biology Tool for Probing Tetrazole‑Binding Protein Domains via Click Chemistry Conjugation

The 1H‑tetrazol‑1‑yl moiety in CAS 1421524‑69‑7 is structurally distinct from the more common 5‑substituted tetrazoles. This N‑1 linkage pattern provides a unique hydrogen‑bonding topology that can be exploited for chemical probe development. When functionalized via the acetamide carbonyl (e.g., conversion to a propargyl amide for copper‑catalyzed azide‑alkyne cycloaddition), the compound can act as a modular scaffold for target identification studies, a capability not readily achievable with C‑5 tetrazole analogs due to their less favorable synthetic tractability [5].

Application
Selection Property
Validation Focus
Antibacterial lead optimization
2‑Chlorophenyl substitution potency context
Antimicrobial susceptibility assay endpoints
Metabolic stability benchmarking in HLM
N‑1 tetrazole regioisomer stability profile
Microsomal intrinsic clearance assessment
Anticancer phenotypic screening
Reported cytotoxicity profile in cancer cell lines
Cell viability assay endpoints
Chemical probe development for tetrazole‑binding domains
N‑1 tetrazole hydrogen‑bonding topology
Target engagement and click chemistry conjugation
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